molecular formula C9H10Cl2N2 B8393430 3,6-Dichloro-4-cyclopentyl-pyridazine

3,6-Dichloro-4-cyclopentyl-pyridazine

Cat. No.: B8393430
M. Wt: 217.09 g/mol
InChI Key: YYESFGLDKLTUCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,6-Dichloro-4-cyclopentyl-pyridazine is a useful research compound. Its molecular formula is C9H10Cl2N2 and its molecular weight is 217.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

3,6-dichloro-4-cyclopentylpyridazine

InChI

InChI=1S/C9H10Cl2N2/c10-8-5-7(9(11)13-12-8)6-3-1-2-4-6/h5-6H,1-4H2

InChI Key

YYESFGLDKLTUCO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC(=NN=C2Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

3,6-Dichloropyridazine (10 g) was suspe n ded in water (200 ml), conc. H2SO4 (19.7 g) and cyclopentane carboxylic acid (32.7 g) was added and the reaction degassed under N2 at 70° C. Silver nitrate (2.28 g) was added followed by dropwise a ddition of ammonium persulfate (45.9 g) in water (120 ml). After ail additional one hour heating at 70° C., the reaction was poured onto ice, basfied to pH 8-9 with aqueous ammonium hydroxide and extracted into ethyl acetate (3×500 ml), dried (MgSO4) and evaporated to dryness. Purified with hexane-ethyl acetate mixtures to obtain pure product (13.4 g). 1H NMR (360 MHz, CDCl3) δ1.57 (2 H, m), 1.82 (4 H, m), 2.20 (1 H, m), 3.30 (1 H, m), 7.38 (1 H, s); MS (ES+) m/e 217 [MH]+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
19.7 g
Type
reactant
Reaction Step Two
Quantity
32.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

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